2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features both an indole and a pyrimidine ring in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves the condensation of an appropriate indole derivative with a pyrimidine precursor. One common method involves the reaction of 2,3-dihydro-1H-indole with 6-phenylpyrimidin-4(3H)-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield 2,3-dioxo derivatives, while reduction of the pyrimidine ring may produce tetrahydropyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets within cells. The indole and pyrimidine rings can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Known for its cytotoxic activity against cancer cell lines.
4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide: Used as a diuretic and antihypertensive agent.
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one is unique due to its dual ring structure, which allows for diverse chemical modifications and potential biological activities. Its combination of indole and pyrimidine rings provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-17-12-15(13-6-2-1-3-7-13)19-18(20-17)21-11-10-14-8-4-5-9-16(14)21/h1-9,12H,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOLSRFHSYMGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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